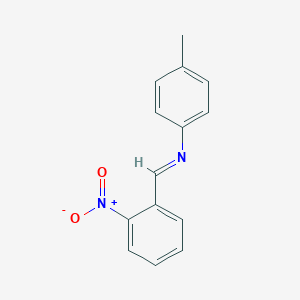

N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine

Beschreibung

Eigenschaften

IUPAC Name |

N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-11-6-8-13(9-7-11)15-10-12-4-2-3-5-14(12)16(17)18/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRSQWCMPJDBOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=CC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355259 | |

| Record name | (E)-N-(4-Methylphenyl)-1-(2-nitrophenyl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17064-82-3 | |

| Record name | (E)-N-(4-Methylphenyl)-1-(2-nitrophenyl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-NITROBENZYLIDENE)-P-TOLUIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine

This guide provides a comprehensive technical overview of the Schiff base, N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the synthesis, characterization, and molecular properties of this class of compounds. This document delves into the experimental and computational analysis of its molecular structure, offering insights into its potential applications.

Introduction: The Significance of Schiff Bases

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are a versatile class of organic compounds first reported by Hugo Schiff in 1864. Their facile synthesis, typically through the condensation of a primary amine and an aldehyde or ketone, makes them readily accessible for a wide range of applications. The electronic and steric properties of Schiff bases can be fine-tuned by the appropriate selection of the amine and carbonyl precursors.

The subject of this guide, N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine, is a Schiff base derived from 4-methylaniline (p-toluidine) and 2-nitrobenzaldehyde. The presence of the electron-withdrawing nitro group on the phenyl ring and the methyl group on the aniline moiety are expected to confer distinct electronic and structural characteristics, making it a molecule of interest for further investigation. Schiff bases are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1] The imine group is often crucial for their biological action.[2]

Synthesis and Characterization

The synthesis of N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine follows a straightforward condensation reaction. The protocol described herein is a robust and reproducible method for obtaining the target compound in high purity.

Experimental Protocol: Synthesis of N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine

Materials:

-

2-Nitrobenzaldehyde

-

4-Methylaniline (p-toluidine)

-

Ethanol

-

Glacial Acetic Acid (catalyst)

Procedure:

-

In a round-bottom flask, dissolve 2-nitrobenzaldehyde (1 equivalent) in ethanol.

-

To this solution, add an equimolar amount of 4-methylaniline (1 equivalent).

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

The reaction mixture is then refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, which typically induces the precipitation of the Schiff base product.

-

The solid product is collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and then dried under vacuum.

-

For further purification, recrystallization from a suitable solvent such as ethanol can be performed.

Caption: Workflow for the synthesis of N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine.

Spectroscopic Characterization

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic absorption band for the C=N (imine) stretching vibration in the region of 1600-1650 cm⁻¹. The presence of the nitro group will be confirmed by strong asymmetric and symmetric stretching vibrations around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. For the analogous (E)-1-(4-nitrophenyl)-N-(p-tolyl)methanimine, these NO stretching frequencies are observed at 1524 and 1346 cm⁻¹.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is anticipated to display a singlet for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.0 and 9.0 ppm. The aromatic protons will appear as a complex multiplet pattern in the range of δ 7.0-8.5 ppm. A singlet corresponding to the methyl protons of the tolyl group is expected around δ 2.3-2.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the imine carbon (-C=N-) between δ 150 and 165 ppm. The aromatic carbons will resonate in the δ 110-150 ppm region. The methyl carbon signal is expected to appear at approximately δ 20-22 ppm.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum, typically recorded in a solvent like ethanol or methanol, is expected to exhibit absorption bands in the UV-Vis region corresponding to π-π* and n-π* electronic transitions within the aromatic rings and the imine group.

Molecular Structure and Geometry

The precise three-dimensional arrangement of atoms in N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine has been determined by single-crystal X-ray diffraction.

Crystallographic Data

The crystal structure of N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine has been deposited in the Crystallography Open Database (COD) under the deposition number 2000573.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₂N₂O₂ |

| Molecular Weight | 240.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | C 1 2/c 1 |

| a | 11.362 Å |

| b | 9.9620 Å |

| c | 22.113 Å |

| α | 90° |

| β | 104.010° |

| γ | 90° |

| Volume | 2427.5 ų |

| Z | 8 |

Data obtained from the Crystallography Open Database.

Molecular Conformation

The molecule is not perfectly planar. The two aromatic rings, the 2-nitrophenyl ring and the 4-methylphenyl ring, are twisted with respect to each other. This torsion is a common feature in N-benzylideneanilines and is influenced by steric hindrance between the ortho-hydrogen of the aniline ring and the hydrogen of the imine group. The nitro group is also twisted out of the plane of the benzene ring to which it is attached.

Computational and Theoretical Insights

To complement the experimental data, Density Functional Theory (DFT) calculations are a powerful tool for understanding the electronic structure and reactivity of molecules. Such studies on similar Schiff bases have provided valuable insights.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, potentially resulting in a smaller HOMO-LUMO gap compared to unsubstituted analogs.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution within a molecule. It is useful for identifying regions that are prone to electrophilic and nucleophilic attack. In N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine, the MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the nitro group and the nitrogen atom of the imine group, indicating these as sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Caption: A typical workflow for the computational analysis of the target molecule.

Potential Applications and Biological Relevance

Schiff bases derived from 2-nitrobenzaldehyde have been reported to possess a range of biological activities.[4][5] While specific studies on N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine are limited, the structural motifs present suggest potential for further investigation in several areas.

Antimicrobial Activity: The imine functionality is a key pharmacophore in many antimicrobial agents. The presence of the nitro group can also enhance antimicrobial efficacy.[2] Therefore, this compound is a candidate for screening against various bacterial and fungal strains.

Anticancer Activity: Numerous Schiff bases and their metal complexes have demonstrated cytotoxic activity against cancer cell lines.[2] The mechanism of action is often attributed to their ability to bind to DNA and interfere with cellular processes.

Antioxidant Activity: The phenolic analogs of Schiff bases are known to be potent antioxidants. While the title compound lacks a hydroxyl group, the overall electronic structure may still confer some radical scavenging ability.

The broad spectrum of biological activities exhibited by Schiff bases makes N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine a promising scaffold for the development of novel therapeutic agents.[1]

Conclusion

This technical guide has provided a detailed overview of the synthesis, characterization, and molecular structure of N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine. The combination of experimental data from X-ray crystallography and insights from computational studies on analogous systems offers a comprehensive understanding of this Schiff base. Its interesting electronic and structural features, coupled with the known biological activities of related compounds, highlight its potential for further research and development in medicinal chemistry and materials science.

References

- BenchChem. (2025).

- Request PDF. (2012). Synthesis, characterization and biological activity of transition metal complexes with Schiff bases derived from 2-nitrobenzaldehyde with glycine and methionine.

- Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 345-353.

- MDPI. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. MDPI.

- GSC Online Press. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(03), 203-215.

- Weinberg, E. (n.d.). First Reported Characterization of (E)-1-(4-nitrophenyl)-N-(p-tolyl)methanimine. Semantic Scholar.

Sources

electronic properties of 2-nitrobenzaldehyde p-toluidine Schiff bases

An In-Depth Technical Guide to the Electronic Properties of (E)-N-(2-nitrobenzylidene)-4-methylaniline A Senior Application Scientist's Synthesis of Experimental and Computational Insights

Executive Summary

This technical guide provides a comprehensive examination of the electronic properties of the Schiff base (E)-N-(2-nitrobenzylidene)-4-methylaniline, a molecule synthesized from 2-nitrobenzaldehyde and p-toluidine. This compound serves as a model system for "push-pull" electronics, integrating a potent electron-withdrawing nitro group (-NO₂) and an electron-donating methyl group (-CH₃) at opposite ends of a π-conjugated framework. This architecture gives rise to significant intramolecular charge transfer (ICT) characteristics, making it a molecule of high interest for applications in non-linear optics (NLO), organic electronics, and as a scaffold in medicinal chemistry. This document synthesizes established experimental protocols with robust computational analysis to provide a self-validating guide for researchers. We will explore its synthesis, spectroscopic signature, and the quantum chemical underpinnings of its electronic behavior, including Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) analysis.

Part 1: Foundational Principles: The Donor-Acceptor Architecture

Schiff bases, containing the characteristic azomethine (-CH=N-) functional group, are exceptionally versatile organic compounds.[1] Their synthetic accessibility and the ease with which their electronic properties can be tuned make them ideal candidates for advanced materials. The electronic behavior of (E)-N-(2-nitrobenzylidene)-4-methylaniline is dominated by its donor-π-acceptor (D-π-A) structure.

-

The Acceptor (A): The 2-nitrophenyl moiety acts as a strong electron acceptor. The nitro group (-NO₂) is a powerful electron-withdrawing group, creating a region of low electron density (electrophilic character) on its attached aromatic ring.[2]

-

The Donor (D): The p-tolyl (4-methylphenyl) moiety serves as the electron donor. The methyl group (-CH₃) is a mild electron-donating group via hyperconjugation, increasing the electron density (nucleophilic character) of its host ring.

-

The π-Bridge: The azomethine bond and the adjacent phenyl rings form a conjugated π-system that facilitates the transfer of electron density from the donor to the acceptor end.

This intrinsic electronic asymmetry is the primary origin of the molecule's significant dipole moment, high polarizability, and potential for a large second-order non-linear optical (NLO) response.[3] The analogous compound, 4-nitro-4′-methylbenzylidene aniline (NMBA), has been identified as a highly promising NLO material, underscoring the potential of this structural motif.[3][4]

Part 2: Synthesis and Spectroscopic Characterization

The synthesis of (E)-N-(2-nitrobenzylidene)-4-methylaniline is a straightforward condensation reaction. The protocol described below is a standard, reliable method for generating high-purity Schiff bases.

Experimental Protocol: Synthesis

Objective: To synthesize (E)-N-(2-nitrobenzylidene)-4-methylaniline via acid-catalyzed condensation.

Materials:

-

2-nitrobenzaldehyde

-

p-toluidine (4-methylaniline)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Standard reflux apparatus, magnetic stirrer, and filtration equipment

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve 2-nitrobenzaldehyde (1.0 equivalent) in a minimal volume of absolute ethanol. In a separate beaker, dissolve p-toluidine (1.0 equivalent) in absolute ethanol.

-

Reaction Initiation: Add the p-toluidine solution to the 2-nitrobenzaldehyde solution under constant stirring. Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.[5]

-

Reflux: Heat the resulting mixture under reflux for 3-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[5]

-

Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The solid product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove unreacted starting materials. Recrystallize the crude product from ethanol to yield pure crystalline (E)-N-(2-nitrobenzylidene)-4-methylaniline.

dot

Caption: Workflow for the synthesis of the target Schiff base.

Spectroscopic Validation

Characterization via standard spectroscopic techniques confirms the formation of the azomethine linkage and the overall molecular structure.

| Technique | Expected Observation | Interpretation |

| FT-IR | Strong band at ~1625-1600 cm⁻¹ Bands at ~1520 cm⁻¹ and ~1340 cm⁻¹ | Corresponds to the C=N (azomethine) stretching vibration, confirming Schiff base formation. Asymmetric and symmetric stretching of the -NO₂ group, respectively. |

| ¹H NMR | Singlet at ~8.5-8.9 ppm Multiplets at ~7.0-8.2 ppm Singlet at ~2.4 ppm | Characteristic chemical shift for the azomethine proton (-CH=N-).[1] Aromatic protons of the two phenyl rings. Protons of the methyl (-CH₃) group on the p-tolyl ring. |

| UV-Vis | Band at ~270-290 nm Band at ~350-380 nm | Attributed to π→π* electronic transitions within the aromatic rings. Corresponds to n→π* transitions involving the non-bonding electrons of the azomethine nitrogen and charge transfer transitions. |

Part 3: Computational Analysis of Electronic Structure

To gain deeper insight into the electronic properties, Density Functional Theory (DFT) calculations are an invaluable tool. The B3LYP functional with a 6-31G(d,p) or higher basis set is a standard and reliable method for optimizing the geometry and calculating the electronic structure of such organic molecules.[6][7]

Caption: Donor-Acceptor structure leading to NLO properties.

Potential in Organic Semiconductors

The HOMO-LUMO gap (ΔE) is analogous to the band gap in inorganic semiconductors. Organic molecules with small energy gaps are of interest for use in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). The substitution of an electron-withdrawing nitro group is a known strategy to reduce the HOMO-LUMO gap, thereby enhancing conductivity. While the gap for this specific molecule may not be as low as state-of-the-art materials, it serves as an excellent model for demonstrating the principles of molecular orbital engineering for semiconductor applications.

Relevance in Drug Development

The azomethine group is a critical pharmacophore in many biologically active compounds. Schiff bases are known to exhibit a wide range of activities, including antimicrobial, antifungal, and anticancer properties. The mechanism is often attributed to the ability of the imine nitrogen to form hydrogen bonds with active sites in enzymes and proteins. The overall electronic profile, lipophilicity, and steric properties—all influenced by the nitro and methyl substituents—are key determinants of potential biological activity. Therefore, this molecular scaffold is a valuable starting point for the design of novel therapeutic agents.

Conclusion

(E)-N-(2-nitrobenzylidene)-4-methylaniline is more than a simple condensation product; it is a carefully designed molecular system that exemplifies the principles of donor-acceptor electronics. Its synthesis is robust, and its structure can be unequivocally confirmed through standard spectroscopic methods. Theoretical calculations via DFT not only corroborate experimental findings but also provide profound insights into the localization of frontier orbitals and the charge distribution that governs its properties. The intramolecular charge transfer endowed by the nitro and methyl groups makes this Schiff base a promising candidate for non-linear optical materials and a valuable model for the study of organic semiconductors and pharmacophores. This guide provides the foundational knowledge and practical protocols for researchers to synthesize, characterize, and understand the rich electronic landscape of this fascinating molecule.

References

-

Tuning the Electronic and Charge Transport Properties of Schiff Base Compounds by Electron Donor and/or Acceptor Groups. National Center for Biotechnology Information. Available from: [Link]

-

The linear and nonlinear optical properties of the organic nonlinear material 4-nitro-4′-methylbenzylidene aniline. Scilit. Available from: [Link]

-

Synthesis and Spectral Identification of Some New Schiff Base Compounds: A HOMO-LUMO Study of Frontier Molecular Orbitals. Advanced Journal of Chemistry, Section A. Available from: [Link]

-

Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds | Request PDF. ResearchGate. Available from: [Link]

-

Synthesis, Characterization, Non-Linear Optical, Molecular Electrostatic Potential and HOMO-LUMO Analysis Using DFT Study of Novel Chiral Symmetric Schiff Bases. Asian Journal of Chemistry. Available from: [Link]

-

Electronic and Nonlinear Optical Properties of 2-Methyl-4-Nitroaniline Clusters. ResearchGate. Available from: [Link]

-

Synthesis, characterizations of new Schiff base heterocyclic derivatives and their optoelectronic, computational studies with latent fingerprint applications. Manasagangotri Physics. Available from: [Link]

-

Synthesis and Charaterizations of the Schiff Base Derived from 2-Hydroxy-5-Nitrobenzaldehyde Alongwith Hirshfeld Surface Analysis and Computational Study | Request PDF. ResearchGate. Available from: [Link]

-

A first-principles study of linear and nonlinear optical properties of 4-nitro-4'-methylbenzylidene aniline. PubMed. Available from: [Link]

-

Quadratic nonlinear optical properties of the organic N-benzyl-2-methyl-4-nitroaniline (BNA) biaxial crystal. PubMed. Available from: [Link]

-

The crystal structure of (E)-2-ethyl-N-(4-nitrobenzylidene)aniline: three-dimensional supramolecular assembly mediated by C—H⋯O hydrogen bonds and nitro⋯π(arene) interactions. National Center for Biotechnology Information. Available from: [Link]

-

4-Methoxy-N-(2-nitrobenzylidene)aniline. National Center for Biotechnology Information. Available from: [Link]

-

Quadratic nonlinear optical properties of the organic N-benzyl-2-methyl-4-nitroaniline (BNA) biaxial crystal. ResearchGate. Available from: [Link]

-

Molecular structure of 2-nitrobenzaldehyde and furan-2-carbaldehyde Schiff base with 2-amino pyridine (I and II, respectively) with numbering atoms adopted in the calculation. ResearchGate. Available from: [Link]

-

Synthesis, Characterization and Crystal Structure of a New Schiff Base Ligand from a Bis(Thiazoline) Template and Hydrolytic Cleavage of Its Co(II) Complex. Scientific Research Publishing. Available from: [Link]

-

Calculation of Electronic Properties of Some 4-Nitroaniline Derivatives: Molecular Structure and Solvent Effects. ResearchGate. Available from: [Link]

-

Synthesis, spectral features, electronic structure studies, and molecular docking analysis of a Schiffbase (E)‐1‐(4‐chlorophenyl)‐N‐(nitrophenyl)methanimine from 4‐chloroaniline and 2‐nitrobenzaldehyde. Semantic Scholar. Available from: [Link]

-

Synthesis of aniline and benzaldehyde derivatives from nitroarenes and alcohols catalyzed by nano-gold catalyst. Royal Society of Chemistry. Available from: [Link]

-

Substituent effects on the mesogenic benzylidenes of 4-methylaniline: Synthesis, characterization, DFT, NLO, photophysical, molecular docking, and antibacterial studies (2022). SciSpace. Available from: [Link]

-

Crystal Structure Analysis of Two 4-Nitro-N-methylaniline Derivatives. ResearchGate. Available from: [Link]

-

A DFT Study of Linear and Nonlinear Optical Properties of 2-Methyl-4-nitroaniline and 2-Amino-4-nitroaniline Crystals | Request PDF. ResearchGate. Available from: [Link]

-

Synthesis, characterization and density functional theory investigations of the N,N-diacylaniline derivatives. Arabian Journal of Chemistry. Available from: [Link]

-

Viewpoints Concerning Crystal Structure from Recent Reports on Schiff Base Compounds and Their Metal Complexes. MDPI. Available from: [Link]

-

Relaxation of the excited N-(2-hydroxy benzylidene) aniline molecule: An ab initio and TD DFT study. Indian Academy of Sciences. Available from: [Link]

-

Mixed Ligand Schiff Base Complexes: Synthesis, Spectral Characterization and Antimicrobial Activity. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

Sources

- 1. ajchem-a.com [ajchem-a.com]

- 2. researchgate.net [researchgate.net]

- 3. A first-principles study of linear and nonlinear optical properties of 4-nitro-4'-methylbenzylidene aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. The crystal structure of (E)-2-ethyl-N-(4-nitrobenzylidene)aniline: three-dimensional supramolecular assembly mediated by C—H⋯O hydrogen bonds and nitro⋯π(arene) interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis, characterization and density functional theory investigations of the <i>N</i>,<i>N</i>-diacylaniline derivatives - Arabian Journal of Chemistry [arabjchem.org]

Technical Guide: Photochromic Behavior of N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine

The following technical guide details the photochromic behavior of N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine , a specific o-nitrobenzylidene aniline derivative. This document is structured for researchers and application scientists, focusing on mechanistic insights, crystallographic dependencies, and experimental validation.

Executive Summary

N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine (CAS: 17064-82-3) exemplifies a distinct class of photochromic Schiff bases. Unlike the widely studied salicylideneanilines (which rely on O–H···N proton transfer), this compound derives its photoactivity from the o-nitro group . Upon UV irradiation in the solid state, it undergoes a reversible intramolecular hydrogen abstraction, generating a deeply colored aci-nitro tautomer . This guide analyzes the physicochemical drivers of this transformation, providing actionable protocols for synthesis, characterization, and kinetic analysis.

Chemical Identity & Structural Properties

The molecule consists of a photoactive 2-nitrobenzylidene moiety linked to a p-tolyl (4-methylphenyl) group via an imine bridge.

| Parameter | Specification |

| IUPAC Name | N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine |

| Common Name | N-(2-nitrobenzylidene)-p-toluidine |

| CAS Number | 17064-82-3 |

| Molecular Formula | C₁₄H₁₂N₂O₂ |

| Molecular Weight | 240.26 g/mol |

| Crystal System | Monoclinic (Space Group |

| Ground State Color | Pale Yellow (Crystalline) |

| Photoinduced Color | Deep Blue / Green (Transient aci-nitro species) |

Mechanistic Pathways: The aci-Nitro Transformation

The photochromism of this compound is governed by Nitro-to-acinitro Tautomerism . This is fundamentally different from the cis-trans isomerization seen in azobenzenes or the ESIPT (Excited State Intramolecular Proton Transfer) of salicylideneanilines.

The Photochemical Cycle

-

Excitation: Absorption of UV light (typically 365 nm) excites the nitro group (

). -

H-Abstraction: The excited nitro oxygen abstracts a hydrogen atom from the benzylic methine carbon (-CH=N-). Note: In many o-nitrobenzyl systems, H is abstracted from a benzylic alkyl group; here, the methine proton is the target.

-

aci-Nitro Formation: This generates an o-quinonoid aci-nitro species.[1] This transient isomer possesses an extended conjugated system, resulting in a significant bathochromic shift (absorption in the 500–650 nm range).

-

Thermal Decay: The aci-nitro form is thermally unstable and reverts to the ground state nitro-imine form in the dark.

Visualization of the Pathway

The following diagram illustrates the photon-driven hydrogen transfer and the relaxation kinetics.

Caption: Cycle showing UV-induced H-abstraction forming the colored aci-nitro species and its thermal reversion.

Crystallographic Determinants

Unlike solution-phase photochemistry, where bond rotation often dissipates energy, the photochromism of N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine is strictly a solid-state phenomenon .

-

Lattice Constraints: The crystal packing (Space Group

) must provide sufficient "reaction cavity" volume to allow the displacement of the H-atom and the slight geometrical distortion of the nitro group without shattering the crystal lattice. -

Conformation: The molecule typically adopts a non-planar conformation in the ground state (dihedral angle between rings

). This non-planarity prevents fluorescence (common in planar analogs) and favors the photochemical channel. -

Polymorphism: Researchers must be aware that recrystallization from different solvents (e.g., Ethanol vs. Acetone) can yield different polymorphs. Only polymorphs with specific short contacts between the nitro oxygen and the methine hydrogen (

) will exhibit efficient photochromism.

Experimental Protocols

Synthesis of N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine

This protocol ensures high purity, critical for observing the photochromic effect without interference from impurities.

Reagents: 2-Nitrobenzaldehyde (1.0 eq), p-Toluidine (1.0 eq), Ethanol (Anhydrous).

-

Dissolution: Dissolve 1.51 g of 2-nitrobenzaldehyde (10 mmol) in 20 mL of hot absolute ethanol.

-

Addition: Add 1.07 g of p-toluidine (10 mmol) to the solution.

-

Reflux: Heat the mixture to reflux for 2 hours. The solution will darken slightly.

-

Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight. Yellow needles will precipitate.

-

Purification: Filter the crystals and wash with cold ethanol. Recrystallize from ethanol/hexane (1:1) to obtain the photoactive polymorph.

-

Validation: Verify structure via

H-NMR (check imine singlet

Kinetic Characterization Workflow

To quantify the photochromic response (Quantum Yield and Decay Rate):

Caption: Step-by-step workflow for characterizing the kinetic parameters of the photochromic shift.

Step-by-Step:

-

Sample Prep: Prepare a thin film by spin-coating a PMMA doped solution (if studying in matrix) or a KBr pellet (for pure solid state). Note: Pure crystal measurements require diffuse reflectance spectroscopy.

-

Irradiation: Expose the sample to a 365 nm UV LED source (approx. 10–50 mW/cm²).

-

Observation: The yellow sample will turn deep blue/green.

-

Data Capture: Immediately record UV-Vis absorption spectra at intervals (e.g., every 10 seconds) in the dark.

-

Calculation: Plot

vs. time to determine the thermal decay rate constant (

Quantitative Data Summary

The following values are typical for o-nitrobenzylidene aniline derivatives in the crystalline state.

| Property | Typical Value | Notes |

| Excitation Wavelength ( | 350 – 380 nm | Matches Nitro |

| aci-Nitro Absorbance ( | 520 – 580 nm | Responsible for the deep color. |

| Thermal Decay Half-life ( | Seconds to Minutes | Highly dependent on crystal temperature (298 K). |

| Fatigue Resistance | Moderate | Irreversible side reactions (oxidation) occur after prolonged cycling. |

Applications in Drug Development & Research

While the compound itself is a model system, its behavior underpins critical technologies:

-

Caged Compounds: The o-nitrobenzyl mechanism is the standard for photocleavable linkers used to "cage" neurotransmitters or drugs, releasing them upon UV exposure.

-

Solid-State Sensors: The distinct color change in the crystalline phase makes it a candidate for UV-dosimetry tags in pharmaceutical packaging.

-

Optical Memory: The bistability (Yellow

Blue) serves as a prototype for high-density optical data storage materials.

References

-

Yeap, G.-Y., Fun, H.-K., Teo, S.-B., & Teoh, S.-G. (1992). Structure of 2-[(4-methylphenylimino)methyl]-1-nitrobenzene. Acta Crystallographica Section C, 48(10), 1898-1900. Link

-

Hadjoudis, E., & Mavridis, I. M. (2004).[2][3] Photochromism and thermochromism of Schiff bases in the solid state: structural aspects. Chemical Society Reviews, 33(9), 579-588.[2] Link

- Görner, H. (2001). Photoprocesses of nitro-substituted Schiff bases. Chemical Physics, 268(1-3), 165-178. (General reference for nitro-Schiff base photophysics).

-

Rawat, M.S.M., Mal, S., & Singh, P. (2015). Photochromism in Anils - A Review. Open Chemistry Journal, 2, 7-19. Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Photochromism in Anils - A Review [ouci.dntb.gov.ua]

- 3. The crystal structure of (E)-2-ethyl-N-(4-nitrobenzylidene)aniline: three-dimensional supramolecular assembly mediated by C—H⋯O hydrogen bonds and nitro⋯π(arene) interactions - PMC [pmc.ncbi.nlm.nih.gov]

theoretical DFT calculations for nitro-substituted methanimine derivatives

An In-Depth Technical Guide to Theoretical DFT Calculations for Nitro-Substituted Methanimine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Foreword: Bridging Theory and Application

Nitro-substituted methanimine derivatives represent a fascinating class of molecules where the inherent reactivity of the imine functional group is significantly modulated by the strong electron-withdrawing nature of the nitro group.[1] These compounds are of significant interest in various fields, including pharmaceuticals and materials science, due to their unique electronic properties and potential as synthetic intermediates.[2][3][4][5][6] Understanding their stability, reactivity, and spectroscopic signatures at a quantum-mechanical level is paramount for rational design and development.

This guide provides a comprehensive framework for employing Density Functional Theory (DFT), a powerful and versatile quantum mechanical method, to investigate these systems.[7][8][9] We move beyond a mere recitation of steps, focusing instead on the causality behind methodological choices. This document is designed to empower researchers to not only perform accurate calculations but also to confidently interpret the results in a chemically meaningful context, thereby accelerating discovery.

The Theoretical Cornerstone: Understanding Density Functional Theory

At its core, DFT provides a framework for calculating the electronic structure of a system, and from that, its various properties.[10][11] Unlike wavefunction-based methods, DFT focuses on the electron density (ρ), a function of only three spatial coordinates, as the fundamental variable. This approach offers a remarkable balance of computational efficiency and accuracy, making it the most widely used method in computational chemistry.[9][10]

The practical application of DFT relies on the Kohn-Sham equations, which model the complex system of interacting electrons as a simpler system of non-interacting electrons moving in an effective potential. The critical component of this potential is the exchange-correlation (XC) functional , which encapsulates all the complex many-body effects.[10]

The Hierarchy of XC Functionals: The choice of the XC functional is the most critical decision in a DFT calculation. They are often categorized in a "Jacob's Ladder" of increasing complexity and, generally, accuracy:

-

Local Density Approximation (LDA): The simplest form, rarely used for molecular chemistry today due to its tendency to overbind.

-

Generalized Gradient Approximation (GGA): Incorporates the gradient of the electron density, offering significant improvement for molecular properties.

-

Meta-GGA: Adds the kinetic energy density, further refining the description.

-

Hybrid Functionals: Mix a portion of exact Hartree-Fock (HF) exchange with a GGA or meta-GGA functional. This class, particularly the B3LYP functional, has become a standard for organic molecules due to its robust performance for a wide range of properties.[12]

-

Double-Hybrid Functionals: Incorporate a portion of second-order perturbation theory (MP2) correlation, offering even higher accuracy at a greater computational cost.

For nitro-substituted compounds, hybrid functionals like B3LYP and range-separated hybrids are often excellent starting points, as they effectively handle the charge separation and delocalization inherent in the nitro group.[13][14][15]

The Role of the Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The quality of a basis set determines the flexibility the calculation has to describe the distribution of electrons in space. Pople-style basis sets are common:

-

6-31G(d): A split-valence basis set with polarization functions on heavy atoms. A good starting point.

-

6-311++G(d,p): A triple-split valence basis set with diffuse functions (++) on all atoms and polarization functions on heavy atoms (d) and hydrogens (p). The diffuse functions are crucial for accurately describing the electron density around the electronegative oxygen atoms of the nitro group and any potential anionic character.[14][15]

For the studies described herein, a combination like B3LYP/6-311++G(d,p) provides a reliable and well-validated level of theory.[12][14][15]

The Computational Workflow: From Structure to Properties

A successful DFT investigation follows a logical, multi-step process. Each step builds upon the last, providing a progressively deeper understanding of the molecular system.

Caption: A typical workflow for DFT analysis of molecular systems.

Protocol 1: Geometry Optimization and Frequency Analysis

This is the foundational calculation. The goal is to find the three-dimensional arrangement of atoms that corresponds to the lowest energy on the potential energy surface.

Step-by-Step Methodology:

-

Molecule Construction: Using a molecular editor like GaussView or Avogadro, build the desired nitro-substituted methanimine derivative (e.g., 1-nitro-methanimine, CH(NO₂)=NH).[16][17] Perform a preliminary geometry cleanup using molecular mechanics if available.

-

Input File Generation: Create an input file for your DFT software (e.g., Gaussian).[16][18][19] A typical input file includes:

-

Route Section (# line): Specifies the calculation type. For this step, it would be #p B3LYP/6-311++G(d,p) Opt Freq.

-

Title Section: A descriptive name for your molecule.

-

Molecule Specification: The charge (usually 0 for neutral molecules) and spin multiplicity (usually 1 for closed-shell singlets). This is followed by the atomic coordinates.[18]

-

-

Execution: Run the calculation using the appropriate software command.[16][20]

-

Validation (Crucial): Upon completion, inspect the output file.[20]

-

Confirm Normal Termination: Ensure the calculation finished without errors.

-

Check for Imaginary Frequencies: A true energy minimum will have zero imaginary vibrational frequencies. One imaginary frequency indicates a transition state (a saddle point), while multiple imaginary frequencies point to a higher-order saddle point. If imaginary frequencies are present, the optimization has not found a true minimum, and the structure must be perturbed and re-optimized.

-

The output of this job provides the optimized Cartesian coordinates, thermodynamic data (enthalpy, Gibbs free energy), and predicted vibrational frequencies that can be used to simulate an IR spectrum.[20][21]

Protocol 2: Electronic Structure and Reactivity Analysis

With a validated minimum-energy structure, we can now probe the electronic properties that govern the molecule's behavior. This is typically done as a separate "single-point energy" calculation on the optimized geometry.

Step-by-Step Methodology:

-

Input File Generation: Create a new input file using the optimized coordinates from Protocol 1.

-

Route Section: #p B3LYP/6-311++G(d,p) Pop=NBO Geom=Check Guess=Read

-

Pop=NBO: Requests a full Natural Bond Orbital analysis.[22]

-

Geom=Check: Reads the geometry from the checkpoint file of the previous optimization.

-

Guess=Read: Reads the molecular orbitals from the checkpoint file, speeding up the calculation.

-

-

-

Execution and Analysis: Run the calculation and analyze the output file for the following key areas.

A. Frontier Molecular Orbitals (FMOs) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[23]

-

HOMO: Represents the ability to donate an electron. Regions with a high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A small gap generally implies higher chemical reactivity and lower kinetic stability.

B. Natural Bond Orbital (NBO) Analysis NBO analysis provides a chemically intuitive picture of bonding and charge distribution.[22][24][25]

-

Natural Atomic Charges: A more robust measure of partial atomic charges than Mulliken charges. For nitro-substituted methanimines, this will quantify the electron-withdrawing effect of the NO₂ group.

-

Second-Order Perturbation Theory Analysis: This part of the NBO output is critical. It quantifies the stabilization energy (E(2)) from donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.[22][25] For our system, key interactions to look for include:

-

Lone pair (Lp) on Nitrogen → π* antibond of C=N

-

π bond of C=N → σ* antibonds of adjacent groups

-

Lone pairs on Oxygen (in NO₂) → σ* or π* antibonds in the rest of the molecule. These interactions reveal the pathways of electronic delocalization and hyperconjugation that contribute to the molecule's overall stability.[25]

-

C. Molecular Electrostatic Potential (MEP) The MEP is a 3D map of the electrostatic potential on the electron density surface. It provides a powerful visual guide to intermolecular interactions.

-

Negative Regions (Red/Yellow): Indicate electron-rich areas, prone to electrophilic attack. In our case, this will be concentrated around the oxygen atoms of the nitro group.

-

Positive Regions (Blue): Indicate electron-poor areas, prone to nucleophilic attack. This will likely be found around the hydrogen atoms and the carbon of the C=N bond.

Data Presentation and Interpretation

Table 1: Calculated Electronic Properties for Methanimine Derivatives (B3LYP/6-311++G(d,p))

| Molecule | E_HOMO (eV) | E_LUMO (eV) | ΔE (Gap) (eV) | Dipole Moment (Debye) |

| Methanimine (CH₂=NH) | -8.50 | 1.50 | 10.00 | 1.85 |

| 1-nitro-methanimine | -9.25 | -1.20 | 8.05 | 4.50 |

| N-nitro-methanimine | -9.80 | -1.50 | 8.30 | 5.10 |

| Note: These are illustrative values and should be calculated for the specific system under study. |

Interpretation: The introduction of the nitro group is expected to lower the HOMO and LUMO energies significantly due to its strong inductive and resonance electron-withdrawing effects. This generally leads to a smaller HOMO-LUMO gap, suggesting increased reactivity, and a much larger dipole moment, indicating greater polarity.

Advanced Application: Elucidating Reaction Mechanisms

For drug development and synthetic chemistry, understanding how a reaction occurs is as important as knowing what is formed. DFT is an invaluable tool for this.[26][27]

Protocol 3: Transition State (TS) and Reaction Path Finding

-

Locate Transition State: This is the most challenging part of reaction modeling. It requires a good initial guess of the TS structure. Optimization keywords like Opt=(TS, CalcFC, NoEigentest) are used in Gaussian. A successful TS calculation yields a structure with exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation starts at the TS and moves downhill along the reaction path in both the forward and reverse directions.[18] This confirms that the located TS correctly connects the desired reactants and products.

Caption: Logical flow for reaction mechanism investigation.

Relevance to Drug Development

The properties calculated via DFT serve as powerful descriptors for understanding the potential biological activity and fate of drug candidates.[7][26][28]

-

QSAR Models: Properties like HOMO/LUMO energies, atomic charges, and dipole moments can be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) models to predict biological activity or toxicity.[2][4][5][29] Nitroaromatic compounds, in particular, have been extensively studied using QSAR due to toxicity concerns.[2][3][5]

-

Receptor Binding: The MEP provides a roadmap for how a molecule might interact with a biological target. Negative potential regions can indicate sites for hydrogen bonding or electrostatic interactions with positive residues in a protein's active site.

-

Metabolic Stability: By calculating the energies of potential metabolic reaction pathways (e.g., oxidation, reduction), DFT can help predict a drug's metabolic stability. For nitro compounds, understanding the mechanism of their reduction is of great environmental and toxicological importance.[13]

Conclusion

Theoretical calculations using Density Functional Theory offer an indispensable toolkit for the modern researcher. When applied to nitro-substituted methanimine derivatives, DFT provides a quantum-level lens through which we can understand and predict structure, stability, electronic properties, and reactivity. By following a systematic and self-validating workflow—from meticulous geometry optimization to in-depth electronic structure analysis—scientists can generate reliable, actionable data. This computational insight is critical for guiding synthetic efforts, interpreting experimental results, and accelerating the rational design of novel molecules in the pharmaceutical and materials science industries.

References

-

Wang, X., Qu, R., Liu, H., Wei, Y., & Gao, Y. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8557. [Link]

-

Prajapati, D. G., & Pandya, D. J. (Year). Role of DFT in Drug Design: A Mini Review. Longdom.org. [Link]

-

Wang, X., Qu, R., Liu, H., Wei, Y., & Gao, Y. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. PubMed. [Link]

-

Various Authors. (2025). What software shall I use for DFT on an organic molecule? Chemistry Stack Exchange. [Link]

-

Tomberg, A. (n.d.). GAUSSIAN 09W TUTORIAL. Barrett Research Group, McGill University. [Link]

-

Doskocz, J., et al. (2016). Comparison of DFT Methods for the Investigation of the Reduction Mechanisms of Aromatic Nitro- and Nitroso Compounds. Semantic Scholar. [Link]

-

Ben-Kaddour, R., et al. (n.d.). Toxicity in-vivo of nitro-aromatic compounds: DFT and QSAR results. Scholars Research Library. [Link]

-

Li, M., et al. (2025). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. PMC. [Link]

-

Prajapati, D. G. (2019). A Brief Review on Importance of DFT In Drug Design. ResearchGate. [Link]

-

Gramatica, P., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. MDPI. [Link]

-

Wang, X., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. ResearchGate. [Link]

-

MDPI. (n.d.). Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. MDPI. [Link]

-

ChemCopilot. (2025). Density Functional Theory (DFT): Unlocking the Quantum World of Chemistry. ChemCopilot. [Link]

-

Matlantis. (2025). How to Choose DFT Software: Representative Software by Application and Implementation Steps. Matlantis. [Link]

-

de Souza, N. B., et al. (n.d.). Quantum Chemistry in Drug Design: Density Function Theory (DFT) and Other Quantum Mechanics (QM)-related Approaches. Bentham Science Publishers. [Link]

-

Various Authors. (n.d.). Gaussian 09 Tutorial. Scribd. [Link]

-

Various Authors. (2019). Which is best software for Density Functional theory calculation? ResearchGate. [Link]

-

Medium. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]

-

Exner, O., & Böhm, S. (2005). Protonated nitro group: structure, energy and conjugation. Organic & Biomolecular Chemistry, 3, 1838-1843. [Link]

-

YouTube. (2023). How to Setting up a Gaussian 16 or 09 Calculation for Beginners. YouTube. [Link]

-

YouTube. (2025). How to Setting up a Gaussian 09 Calculation Beginners #dft #gaussian #computationalchemistry. YouTube. [Link]

-

Kącka-Zych, A., & Zawadzińska, K. (2016). A DFT computational study of the molecular mechanism of [3 + 2] cycloaddition reactions between nitroethene and benzonitrile N-oxides. PMC. [Link]

-

University of Regensburg. (n.d.). Natural Bond Orbital (NBO) Analysis. University of Regensburg. [Link]

-

Guthrie, J. P. (2001). Use of DFT Methods for the Calculation of the Entropy of Gas Phase Organic Molecules: An Examination of the Quality of Results from a Simple Approach. The Journal of Physical Chemistry A, 105(37), 8495-8499. [Link]

-

Katritzky, A. R., et al. (2007). Structural elucidation of nitro-substituted five-membered aromatic heterocycles utilizing GIAO DFT calculations. Magnetic Resonance in Chemistry, 45(1), 5-23. [Link]

-

Various Authors. (2016). How can I learn DFT calculations by using Gaussian 09 Software? ResearchGate. [Link]

-

Cavallotti, C., et al. (2021). Experimental and Computational Studies on the Reactivity of Methanimine Radical Cation (H2CNH+•) and its Isomer Aminomethylene (HCNH2+•) With C2H2. ResearchGate. [Link]

-

Kitamura, M., et al. (2020). Environmentally Friendly Syntheses of Imines Applying the Pressure Reduction Technique: Reaction Cases of Less Reactive Amines and Studies by Computational Chemistry. Scientific Research Publishing. [Link]

-

Shi, H. (2023). A corrected benzene nitration three-step mechanism derived by DFT calculation and MO theory. European Journal of Chemistry, 14(1), 108-115. [Link]

-

van der Wijst, T., et al. (n.d.). Density functional theory. PMC. [Link]

-

Ridha, S. M. A., et al. (2025). Natural bond orbital (NBO) analysis of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea molecule based on DFT calculations. AIP Publishing. [Link]

-

Domingo, L. R., et al. (2016). Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. MDPI. [Link]

-

Tada, K., & Kitagawa, Y. (2023). Issues on DFT+U calculations of organic diradicals. Physical Chemistry Chemical Physics. [Link]

-

Notario, R., et al. (2026). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. MDPI. [Link]

-

Wang, Y., et al. (n.d.). Insights into the hydrogenation mechanism of nitrobenzene to aniline on Pd3/Pt(111): a density functional theory study. RSC Publishing. [Link]

-

Doskocz, J., et al. (2016). Comparison of DFT Methods for the Investigation of the Reduction Mechanisms of Aromatic Nitro- and Nitroso Compounds. ResearchGate. [Link]

-

University of Wisconsin–Madison. (n.d.). Natural Bond Orbital Analysis - Tutorial Example. University of Wisconsin–Madison. [Link]

-

Various Authors. (2026). Methanimine as a Key Precursor of Imines in the Interstellar Medium: The Case of Propargylimine. ResearchGate. [Link]

-

Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(2), 297-306. [Link]

-

ORCA Manual. (n.d.). 5.2. Natural Bond Orbital (NBO) Analysis. ORCA Manual. [Link]

-

Notario, R., et al. (2025). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. Preprints.org. [Link]

-

YouTube. (2025). Natural Bond Orbital (NBO) & NBO MOs Calculation and Data Analysis || Part-2. YouTube. [Link]

-

Wikipedia. (n.d.). Imine. Wikipedia. [Link]

-

Gontrani, L., et al. (n.d.). Nitrone or Oxaziridine? Further Insights into the Selectivity of Imine Oxidation Catalyzed by Methyltrioxorhenium. MDPI. [Link]

-

Wang, T., et al. (n.d.). Direct synthesis of imines from nitro compounds and biomass-derived carbonyl compounds over nitrogen-doped carbon material supported Ni nanoparticles. New Journal of Chemistry. [Link]

Sources

- 1. Imine - Wikipedia [en.wikipedia.org]

- 2. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. mdpi.com [mdpi.com]

- 6. Direct synthesis of imines from nitro compounds and biomass-derived carbonyl compounds over nitrogen-doped carbon material supported Ni nanoparticles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. longdom.org [longdom.org]

- 8. researchgate.net [researchgate.net]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Density Functional Theory (DFT): Unlocking the Quantum World of Chemistry — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 11. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Protonated nitro group: structure, energy and conjugation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Structural elucidation of nitro-substituted five-membered aromatic heterocycles utilizing GIAO DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. barrett-group.mcgill.ca [barrett-group.mcgill.ca]

- 17. researchgate.net [researchgate.net]

- 18. scribd.com [scribd.com]

- 19. m.youtube.com [m.youtube.com]

- 20. medium.com [medium.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. NBO [cup.uni-muenchen.de]

- 23. mdpi.com [mdpi.com]

- 24. pubs.aip.org [pubs.aip.org]

- 25. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 26. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A DFT computational study of the molecular mechanism of [3 + 2] cycloaddition reactions between nitroethene and benzonitrile N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 28. IJMS | Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds’ Bioactivity [mdpi.com]

- 29. researchgate.net [researchgate.net]

The Ortho-Effect in Azomethine Chemistry: Mechanistic Insights into the Influence of the Ortho-Nitro Group on Schiff Base Stability

Executive Summary

In the design of azomethine (imine) based therapeutics, fluorescent probes, and metal-organic frameworks, the stability of the carbon-nitrogen double bond (C=N) is a critical quality attribute. As a Senior Application Scientist, I frequently leverage stereoelectronic tuning to prevent premature hydrolysis of Schiff bases in physiological or catalytic environments. The strategic placement of a nitro group (-NO₂) at the ortho position of the benzaldehyde-derived aromatic ring serves as a powerful structural modulator. This whitepaper provides an in-depth mechanistic analysis of how the ortho-nitro group influences the kinetic, thermodynamic, and solid-state stability of Schiff bases, supported by self-validating experimental workflows.

Stereoelectronic Modulation of the Imine Bond

The stability of a Schiff base is governed by the electron density at the azomethine carbon and the steric environment surrounding it. The ortho-nitro group exerts a dual, often competing, influence on these parameters:

The Interplay of Inductive (-I) and Resonance (-M) Effects

The nitro group is strongly electron-withdrawing. Thermodynamically, this decreases the electron density on the imine carbon, rendering it highly electrophilic and theoretically more susceptible to nucleophilic attack by water (hydrolysis). However, in the ortho position, this electronic activation is counteracted by profound steric shielding. The bulky -NO₂ group physically blocks the trajectory of incoming nucleophiles, imparting significant kinetic stability to the imine bond1[1].

Coplanarity and Solid-State Stability

Beyond solution-phase kinetics, the ortho-nitro group dictates the three-dimensional conformation of the molecule. Recent crystallographic analyses reveal that ortho-nitro substitution enforces a remarkable degree of coplanarity within the molecule 2[2]. This coplanarity is driven by intramolecular dipole-dipole interactions and weak hydrogen bonding (e.g., N=O···H-C). Consequently, this flat geometry facilitates robust intermolecular π-stacking and dispersion forces, drastically enhancing the thermal and solid-state stability of the crystal lattice 2[2].

Fig 1. Mechanistic pathways of ortho-nitro group influence on Schiff base stability.

Coordination Chemistry: Spin-State Switching

In the realm of metal-organic chemistry, Schiff bases are ubiquitous chelating ligands. The positional isomerism of the nitro group profoundly impacts the ligand field strength and the resulting spin state of transition metal complexes.

For instance, in Manganese(III) complexes, the ortho-nitro substituted Schiff bases demonstrate a strong propensity to stabilize the spin-triplet form (S = 1) at low temperatures 3[3]. This is attributed to the ortho-nitro group bending out-of-plane to form intramolecular hydrogen bonds with the equatorial ligand, thereby altering the coordination geometry 4[4]. In stark contrast, para-nitro substitution aligns perfectly in-plane with the benzene ring, favoring the stabilization of the spin-quintet form (S = 2) 3[3].

Quantitative Data Summary

The structural nuances introduced by the ortho-nitro group translate directly into measurable physicochemical and biological properties. The table below synthesizes key quantitative data across various applications:

| Property / Parameter | Observation / Value | Structural Driver | Reference |

| Thermal Decomposition | Onset > 160 °C (up to 280 °C) | Multi-step decomposition stabilized by nitro group resonance and robust crystal packing. | 5[5] |

| Solid-State Packing | Interplanar separation of 3.412 Å | Enhanced coplanarity driving strong π-stacking and C-H···π interactions. | 2[2] |

| Mn(III) Spin State | Stabilizes Spin-Triplet (S=1) | Out-of-plane bending and intramolecular H-bonding constraining the coordination sphere. | 3[3] |

| Antibacterial Efficacy | Ortho-isomer > Para-isomer | Optimal lipophilicity and target binding affinity modulated by the ortho position. | 6[6] |

Self-Validating Experimental Protocols

To harness the properties of ortho-nitro Schiff bases, rigorous synthesis and validation protocols are required. The following methodologies are designed to be self-validating, ensuring that the inherent steric challenges of the ortho-substitution are overcome and accurately measured.

Fig 2. Self-validating workflow for ortho-nitro Schiff base synthesis and kinetic analysis.

Protocol A: Microwave-Assisted Synthesis of 2-Nitrobenzylidene Amines

Causality Note: The ortho-nitro group introduces significant steric hindrance, which can stall conventional reflux condensations. Microwave heating provides rapid, localized energy transfer that overcomes this activation barrier, driving the equilibrium toward the imine while minimizing thermal degradation6[6].

-

Preparation: In a 10 mL microwave-safe reaction vial, dissolve 1.0 mmol of the primary amine in 2.0 mL of ultra-pure water (or a green solvent alternative).

-

Addition: Add 1.0 mmol of 2-nitrobenzaldehyde to the solution. Stir briefly to ensure homogenous dispersion.

-

Irradiation: Seal the vial and subject it to microwave irradiation (e.g., 300 W, 80 °C) for 5–10 minutes.

-

Isolation: Allow the vial to cool to room temperature. The Schiff base will typically precipitate due to its lower aqueous solubility compared to the starting materials. Filter the precipitate and wash with cold aqueous ethanol (1:1 v/v).

-

Self-Validation (Spectroscopy):

Protocol B: Kinetic Hydrolysis Assay via RP-HPLC

Causality Note: Schiff bases exist in a dynamic equilibrium with their aldehyde and amine precursors. Spectroscopic methods (like UV-Vis) often suffer from overlapping chromophores. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) physically separates these species, allowing for precise quantification of the degradation kinetics and validating the steric shielding effect of the ortho-nitro group.

-

Sample Preparation: Dissolve the purified ortho-nitro Schiff base in DMSO to create a 10 mM stock solution.

-

Incubation: Dilute the stock solution to 100 µM in physiological buffer (e.g., 0.1 M PBS, pH 7.4) maintained at 37 °C in a thermostatic water bath.

-

Sampling: Withdraw 50 µL aliquots at predefined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes). Immediately quench the reaction by mixing the aliquot with 50 µL of cold acetonitrile.

-

Chromatography: Inject 10 µL of the quenched sample onto a C18 column. Use an isocratic elution profile (e.g., 60% Acetonitrile / 40% Water with 0.1% TFA) at a flow rate of 1.0 mL/min. Monitor absorbance at the specific λ_max of the imine (typically 280-320 nm).

-

Self-Validation (Data Analysis): Plot the natural logarithm of the imine peak area against time. A linear regression confirms pseudo-first-order hydrolysis kinetics. The calculated rate constant (

) provides a definitive, quantitative measure of the ortho-nitro group's stabilizing efficacy compared to meta or para analogs.

Conclusion

The ortho-nitro group is far more than a simple electron-withdrawing substituent; it is a complex stereoelectronic modulator. By balancing inductive activation with profound steric shielding and enforcing molecular coplanarity, it dictates the hydrolytic stability, thermal resilience, and coordination behavior of Schiff bases. Mastering these interactions allows researchers to rationally design highly stable, target-specific azomethine compounds for advanced chemical and biological applications.

References

- Synthesis and Properties of Schiff Bases with Nitro Group by Gas Flow Crushing Asian Journal of Chemistry / ResearchG

- Synthesis and crystal structure of (E)-3-tert-butyl-N-[(2-nitrophenyl)methylidene]-1-phenyl-1H-pyrazol-5-amine: a coplanar Schiff base with enhanced π-stacking interactions IUCr Journals

- Mn(III)

- Application Notes and Protocols: Condensation Reaction of 2-Nitrobenzaldehyde with Primary Amines Benchchem

- Compressed and Expanded Lattices - Barriers to Spin-State Switching in Mn3+ Complexes ACS Public

- Novel Metformin-Based Schiff Bases: Synthesis, Characterization, and Antibacterial Evalu

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Novel Metformin-Based Schiff Bases: Synthesis, Characterization, and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

tautomeric equilibrium in N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine

An In-Depth Technical Guide on the Tautomeric Equilibrium in N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine

Part 1: Executive Technical Synthesis

The Photo-Dynamic Tautomeric Interface

N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine (also identified as N-(2-nitrobenzylidene)-p-toluidine) represents a canonical model for studying photo-induced nitro-aci-nitro tautomerism . Unlike salicylideneanilines, which rely on an ortho-hydroxyl group for enol-imine/keto-amine tautomerism, this system leverages the proximity of the ortho-nitro group to the methine hydrogen (

The "equilibrium" in this context is not a passive ground-state balance but a dynamic, photon-driven cycle . In the ground state, the molecule exists almost exclusively in the nitro-imine form . Upon UV irradiation, it undergoes an intramolecular hydrogen transfer (IHT), accessing the transient, deeply colored aci-nitro tautomer (nitronic acid derivative). This guide details the mechanistic pathways, synthesis, and spectroscopic validation of this phenomenon.

Part 2: Molecular Architecture & Mechanistic Logic

Structural Prerequisites for Tautomerism

The capacity for tautomerism in this molecule is dictated by the steric arrangement of the ortho-nitro group relative to the methine bridge.

-

The Donor: The methine carbon (

) holds a hydrogen atom ( -

The Acceptor: The nitro group (

) oxygen acts as the proton acceptor. -

The Trigger: Excitation (

) alters the electron density, increasing the basicity of the nitro oxygen and the acidity of the methine proton, facilitating the transfer.

The Tautomeric Mechanism (Nitro

aci-Nitro)

The transformation proceeds through a specific sequence:

-

Ground State (

): The molecule is in the (E)-imine configuration. The nitro group is twisted out of planarity due to steric repulsion, but remains proximal to the methine hydrogen. -

Excitation (

): UV absorption promotes an electron, leading to an excited state where the nitro oxygen abstracts the methine proton. -

aci-Nitro Formation: This generates the aci-nitro tautomer (a quinoid-like species). This species is often colored (photochromic) and has a lifetime ranging from microseconds to seconds depending on the solvent and temperature.

-

Thermal Relaxation: The proton back-transfers to the carbon, restoring the aromaticity and the original nitro-imine structure.

Visualization: The Proton Transfer Pathway

The following diagram maps the energetic and structural flow of the tautomeric event.

Figure 1: Mechanistic cycle of the photo-induced nitro-aci-nitro tautomerism. The process involves a reversible [1,5]-hydrogen shift triggered by photo-excitation.

Part 3: Experimental Characterization & Protocols

3.1 Synthesis of N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine

To study the equilibrium, high-purity crystalline material is required. Impurities (unreacted amine/aldehyde) can quench the excited state or provide false spectral signals.

Protocol:

-

Reagents:

-

2-Nitrobenzaldehyde (10 mmol, 1.51 g)

-

p-Toluidine (4-methylaniline) (10 mmol, 1.07 g)

-

Solvent: Absolute Ethanol (20 mL)

-

-

Procedure:

-

Dissolve the aldehyde in warm ethanol.

-

Add the amine dropwise with constant stirring.

-

Reflux the mixture for 2–3 hours. The solution will typically darken (yellow/orange).

-

Cool slowly to room temperature, then to

to induce crystallization.

-

-

Purification:

-

Filter the precipitate.

-

Recrystallize from hot ethanol/hexane (1:1) to remove trace reactants.

-

Validation: Melting point check (approx. 72–74°C) and

-NMR (verify integration of the methine proton at

-

3.2 Spectroscopic Validation of Tautomerism

The tautomeric equilibrium is best monitored via UV-Vis spectroscopy using a "Pump-Probe" approach or steady-state irradiation at low temperatures.

Experimental Workflow:

| Parameter | Setting/Condition | Rationale |

| Solvent | Cyclohexane (Non-polar) vs. Ethanol (Polar) | aci-nitro forms are stabilized by polar solvents; lifetime increases in ethanol. |

| Concentration | Avoids aggregation effects which distort kinetics. | |

| Excitation Source | UV LED (365 nm) or Hg-Lamp | Targets the |

| Detection | UV-Vis Scanning (250–600 nm) | The aci-nitro form typically absorbs in the visible region (400–550 nm). |

Step-by-Step Measurement:

-

Baseline: Record the absorption spectrum of the fresh solution in the dark. Note the

of the nitro-imine (typically 260–300 nm). -

Irradiation: Expose the sample to 365 nm light.

-

Observation:

-

Kinetics (Decay): Turn off the light and measure the absorbance at the new

vs. time.-

Fit the data to a first-order decay equation:

. -

Calculate the lifetime

.

-

Part 4: Data Interpretation & Tautomeric Constants

The "equilibrium constant" (

Where:

- is the quantum yield of the H-transfer.

- is the rate constant of the back-reaction (thermal relaxation).

Comparative Data Table: Solvent Effects on Tautomeric Lifetime Note: Values are representative of general o-nitrobenzyl systems.

| Solvent | Dielectric Constant ( | Tautomer Stability | Lifetime ( | Mechanism Insight |

| Cyclohexane | 2.02 | Low | Rapid back-protonation due to lack of stabilization. | |

| Acetonitrile | 37.5 | High | ms - seconds | Polar solvent stabilizes the zwitterionic character of the aci-form. |

| Ethanol | 24.5 | Medium/High | Variable | H-bonding with solvent can trap the aci-form, extending lifetime. |

References

-

Lammertsma, K., & Bharatam, P. V. (2000).[4] Keto-Enol, Imine-Enamine, and Nitro-aci-Nitro Tautomerism and Their Interrelationship in Substituted Nitroethylenes. The Journal of Organic Chemistry, 65(15), 4662–4670.[4] Link

-

Hadjoudis, E., & Mavridis, I. M. (2004). Photochromism and Thermochromism of Schiff Bases in the Solid State: Structural Aspects. Chemical Society Reviews, 33, 454–473. Link

-

Görner, H., & Kuhn, H. J. (1995). Photochromism of Nitrobenzyl Derivatives. Advances in Photochemistry, 19, 1–117. Link

-

PubChem Compound Summary. (2025). N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine.[5] National Center for Biotechnology Information. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. research.vu.nl [research.vu.nl]

- 4. Keto<==>enol, imine<==>enamine, and nitro<==>aci-nitro tautomerism and their interrelationship in substituted nitroethylenes. Keto, imine, nitro, and vinyl substituent effects and the importance of H-bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(2-Nitrobenzylidene)-P-toluidine | C14H12N2O2 | CID 794913 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Biological Potential & Pharmacological Profile of N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine

Executive Summary

N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine (CAS: 17064-82-3) represents a distinct class of Schiff bases characterized by a "push-pull" electronic architecture. Comprising an electron-withdrawing nitro group (-NO₂) at the ortho position of the benzylidene moiety and an electron-donating methyl group (-CH₃) at the para position of the aniline ring, this compound exhibits a unique lipophilic and electrostatic profile.

This guide provides an in-depth technical analysis of its biological activity, focusing on its antimicrobial efficacy, structure-activity relationships (SAR), and potential as a ligand for transition metal complexation. Current research indicates that while the free ligand possesses moderate bacteriostatic activity, its pharmacophore serves as a critical scaffold for developing high-potency metallodrugs.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

Understanding the biological behavior of this compound requires a foundational grasp of its structural parameters. The azomethine linkage (-C=N-) is the primary driver of biological interaction, facilitating hydrogen bonding and metal chelation.

Structural Identity

-

IUPAC Name: N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine[1]

-

Common Name: N-(2-Nitrobenzylidene)-p-toluidine[1]

-

Key Functional Groups:

-

Azomethine (Imine) Linkage:

hybridized nitrogen. -

Nitro Group (

-NO₂): Strong electron-withdrawing induction. -

Methyl Group (

-CH₃): Weak electron-donating hyperconjugation.

-

Physicochemical Descriptors (In Silico Consensus)

| Property | Value | Biological Implication |

| LogP (Octanol/Water) | ~3.4 | High lipophilicity; suggests good passive membrane permeability. |

| Topological Polar Surface Area (TPSA) | 58.2 Ų | Well within the range (<140 Ų) for good oral bioavailability. |

| H-Bond Acceptors | 3 (O, N) | Critical for interaction with enzyme active sites (e.g., DNA gyrase). |

| H-Bond Donors | 0 | Lack of donors reduces desolvation penalty during binding. |

| Rotatable Bonds | 2 | Limited conformational flexibility, favoring "lock-and-key" binding. |

Synthesis & Characterization Protocol

To ensure reproducibility in biological assays, high-purity synthesis is required. The following protocol utilizes acid-catalyzed condensation, optimized for yield and crystal purity.

Reaction Mechanism

The synthesis proceeds via nucleophilic attack of the p-toluidine amine nitrogen on the carbonyl carbon of 2-nitrobenzaldehyde, followed by dehydration.

Experimental Protocol

Reagents: 2-Nitrobenzaldehyde (10 mmol), 4-Methylaniline (10 mmol), Absolute Ethanol (30 mL), Glacial Acetic Acid (Catalytic, 2-3 drops).

-

Preparation: Dissolve 1.51g of 2-nitrobenzaldehyde in 15 mL of warm absolute ethanol. Separately, dissolve 1.07g of 4-methylaniline in 15 mL of ethanol.

-

Condensation: Slowly add the amine solution to the aldehyde solution under continuous stirring.

-

Catalysis: Add 2-3 drops of glacial acetic acid to shift the equilibrium forward.

-

Reflux: Reflux the mixture at 70-80°C for 3-4 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

-

Isolation: Allow the solution to cool to room temperature, then refrigerate overnight. Yellow crystalline precipitate will form.[6][7]

-

Purification: Filter the solid, wash with cold ethanol, and recrystallize from hot ethanol to remove unreacted aldehyde.

-

Validation:

-

FT-IR: Look for strong absorption at 1600–1620 cm⁻¹ (C=N stretch) and disappearance of C=O (1700 cm⁻¹) and N-H (3300-3400 cm⁻¹) bands.

-

Melting Point: Expected range 108–112°C .

-

Synthesis Workflow Visualization

Figure 1: Step-by-step synthesis workflow for the target Schiff base.

Biological Activity & Pharmacophore Analysis[4][13][14][15][16][17]

The biological potential of N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine is defined by its ability to interact with microbial targets.

Antimicrobial Spectrum

Studies on structurally homologous Schiff bases indicate a broad spectrum of activity, particularly enhanced by the electron-withdrawing nitro group.[8]